CH-PIATA is synthesized as a novel synthetic cannabinoid, which is primarily designed to interact with cannabinoid receptors in the human body. Synthetic cannabinoids are often developed to mimic the effects of natural cannabinoids found in cannabis, but they can exhibit significantly different pharmacological profiles and toxicological risks. The classification of CH-PIATA falls under the broader category of synthetic cannabinoid receptor agonists, which are known for their psychoactive effects .
The synthesis of CH-PIATA involves several steps, beginning with the preparation of the indole core. The process typically includes:
The analytical characterization of CH-PIATA employs techniques such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry, which confirm the structure and purity of the synthesized compound.
The molecular structure of CH-PIATA consists of a cyclohexyl group attached to an indole structure via an acetamide linker. The structural formula can be represented as follows:
Key features include:
Spectroscopic data from nuclear magnetic resonance and mass spectrometry provide detailed insights into the molecular structure, confirming the presence of specific functional groups and their arrangement within the molecule .
CH-PIATA undergoes various metabolic reactions once introduced into biological systems. Notably, it is extensively metabolized through processes such as:
These metabolic pathways are crucial for understanding both the pharmacokinetics and potential toxicity associated with CH-PIATA.
CH-PIATA acts primarily as an agonist at cannabinoid receptors, particularly the CB1 receptor. Upon binding, it mimics the action of endogenous cannabinoids like anandamide, leading to various physiological effects such as altered mood, perception, and cognitive functions.
The mechanism involves:
In vitro studies have demonstrated its potency compared to other synthetic cannabinoids, indicating significant receptor activation potential .
CH-PIATA exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its potential applications in research .
CH-PIATA's primary applications lie within scientific research, particularly in pharmacology and toxicology:
The ongoing research into CH-PIATA aims to better understand its effects, potential therapeutic uses, and risks associated with synthetic cannabinoids .
The synthetic cannabinoid receptor agonist designated N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide (CH-PIATA) represents a strategic evolutionary response to global legislative pressures targeting New Psychoactive Substances (NPS). Its emergence follows China’s implementation of a generic class-wide ban in July 2021, which prohibited traditional indole carboxamide and indazole carboxamide scaffolds prevalent in earlier synthetic cannabinoids [2] [3]. To circumvent these restrictions, clandestine laboratories introduced structural innovations centered on an acetamide linker (designated "ATA") coupled with an indole-3-acetamide core. This modification exploited loopholes in analogue-controlled substance laws by replacing the conventional carboxamide linker with a methylene spacer (−CH₂−) between the indole core and carbonyl group [2] [5].
CH-PIATA was first identified in 2022 through international drug surveillance programs. Initial detections occurred across multiple jurisdictions:
This geographically dispersed detection pattern underscores CH-PIATA’s role in the post-2021 synthetic cannabinoid market, characterized by structurally novel compounds designed to evade regulatory frameworks. Analytical characterization confirmed its molecular formula as C₂₁H₃₀N₂O (molecular weight: 326.5 g/mol) and established "CH-PIATA" as the standardized name, where "CH" denotes the cyclohexyl head group, "P" the pentyl tail, and "ATA" the acetamide linker [5]. Crucially, as of 2025, CH-PIATA remains unscheduled under U.S. federal law, facilitating its distribution in illicit drug markets [5].
Table 1: Initial Detections of CH-PIATA (2022–2023)
Location | Sample Type | Frequency | Analytical Method |
---|---|---|---|
Belgium | Seized powder | 1 incident | GC-MS, LC-HRMS, NMR [2] |
Scotland | Infused papers/resin | 12 incidents | Immunoassay, LC-MS/MS [2] |
Denmark | Seized material | 1 incident | GC-MS, LC-HRMS, NMR [3] |
United States | Blood sample | 1 incident | LC-HRMS/MS [6] |
The structural novelty of CH-PIATA presents dual challenges for forensic science and pharmacology:
Analytical Detection Limitations:
Pharmacological Ambiguity:In vitro β-arrestin 2 recruitment assays reveal CH-PIATA exhibits weak cannabinoid receptor activity (CB₁ and CB₂) with signs of functional antagonism—a profile distinct from potent agonists like MDMB-CHMICA [2]. This contrasts with structural analogues bearing halogenated cores (e.g., 5-bromoindazole SCRAs), which typically retain high receptor affinity [7] [10]. The acetamide linker’s impact on receptor binding kinetics remains poorly understood, though molecular docking studies suggest steric hindrance from the methylene spacer may reduce efficacy [6].
Research on CH-PIATA prioritizes three objectives to address knowledge gaps in NPS surveillance:
Metabolic Pathway Elucidation: Identification of reliable biomarkers for toxicological screening. The metabolites M1.8 (monohydroxylation at the methylene spacer), M3.1 (pentanoic acid), and M5.1 (propionic acid derivative) are proposed as optimal urinary markers due to their persistence and abundance [6] [9]. In silico prediction tools (e.g., GLORYx freeware) now supplement in vitro methods to accelerate metabolite identification for novel analogues [9].
Structure-Activity Relationship (SAR) Profiling: Systematic evaluation of how the acetamide linker influences CB₁ efficacy. Chloroindole analogues of classical synthetic cannabinoids (e.g., MDMB-CHMICA) show receptor affinity varies significantly with halogen position—chlorination at indole positions 4 and 5 reduces binding, while positions 2, 6, and 7 retain it [10]. CH-PIATA’s unsubstituted indole core and flexible linker represent an unexplored SAR configuration.
Analytical Method Harmonization: Development of reference libraries for transnational drug monitoring. Protocols combining liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with nuclear magnetic resonance (NMR) spectroscopy have enabled unambiguous identification in seized materials [3] [5]. Collaborative databases now catalog chromatographic and spectral signatures to improve detection speed [5].
Table 2: Key Research Objectives and Methodological Approaches for CH-PIATA
Research Objective | Methodology | Critical Outputs |
---|---|---|
Metabolic Biomarker Discovery | pHLM incubations; HepG2 cells; in silico | M1.8, M3.1, M5.1 as urinary markers [9] |
Receptor Binding Kinetics | β-arrestin 2 recruitment; AequoScreen® | Weak agonism/antagonism at CB₁ [2] [7] |
Structural Characterization | GC-MS; LC-HRMS; NMR | Public spectral libraries [3] [5] |
These efforts collectively aim to establish CH-PIATA as a paradigm for next-generation synthetic cannabinoid research, where legislative evasion drives rapid structural innovation. By resolving its analytical and pharmacological properties, researchers anticipate improved preparedness for future analogues exploiting the acetamide linker scaffold [2] [6] [9].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: